1-Benzylpyrrolidine-3-carboxamide

概述

描述

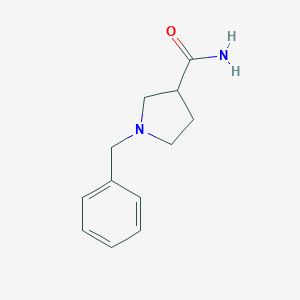

1-Benzylpyrrolidine-3-carboxamide is a heterocyclic organic compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol It is characterized by a pyrrolidine ring substituted with a benzyl group and a carboxamide group

准备方法

Synthetic Routes and Reaction Conditions: 1-Benzylpyrrolidine-3-carboxamide can be synthesized through several methods. One common approach involves the condensation of 1-benzylpyrrolidine with a carboxylic acid derivative under suitable reaction conditions. For instance, the amidation reaction can be performed using titanium tetrachloride (TiCl4) as a catalyst in pyridine at 85°C . This method provides the amide product in moderate to excellent yields and high purity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: 1-Benzylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Development

1-Benzylpyrrolidine-3-carboxamide serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties are exploited in the design of drugs targeting neurological disorders, analgesics, and anti-inflammatory agents. The compound's ability to interact with biological targets makes it a valuable asset in drug development.

Key Insights:

- Neuroprotective Effects: Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them relevant for treating neurodegenerative diseases .

- Chiral Synthesis: Its chiral nature is beneficial for asymmetric synthesis, enabling the production of enantiomerically pure compounds essential for drug formulation .

Antimalarial Research

Recent studies have identified this compound as part of a promising class of antimalarial agents. Specifically, derivatives such as GNF-Pf-4691 have demonstrated significant efficacy against malaria parasites.

Case Study:

In a study evaluating the compound's antimalarial properties, GNF-Pf-4691 was found to have an EC50 value of 46 nM against drug-sensitive Plasmodium falciparum strains and 21 nM against drug-resistant strains. Furthermore, it exhibited a long half-life in mice, indicating its potential for oral efficacy .

| Compound | EC50 (nM) | Half-Life (h) | Oral Efficacy (mg/kg/day) |

|---|---|---|---|

| GNF-Pf-4691 | 46 | 4.4 | ~30 |

Biochemical Studies

The compound is utilized in biochemical assays to explore enzyme interactions and metabolic pathways. It aids in understanding cellular functions and disease mechanisms at a molecular level.

Applications:

- Investigating enzyme activity related to metabolic disorders.

- Studying protein interactions that could lead to new therapeutic targets.

Material Science

This compound is also investigated for its potential applications in developing advanced materials, such as polymers and coatings. Its unique chemical structure allows for enhancements in material properties.

Research Focus:

- Incorporation into polymer matrices to improve mechanical and thermal properties.

- Development of novel composites for various industrial applications.

Flavor and Fragrance Industry

Due to its aromatic properties, this compound finds applications in creating unique flavors and fragrances, appealing to manufacturers in the food and cosmetics sectors .

作用机制

The mechanism of action of 1-Benzylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that it can interact with Akt (Protein Kinase B), influencing various cellular pathways . The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and downstream signaling pathways.

相似化合物的比较

- 1-Benzyl-4-ethyl-pyrrolidine-3-carbonitrile

- 1-Benzyl-4-phenyl-pyrrolidine-3-carbonitrile

Comparison: 1-Benzylpyrrolidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in various applications, making it a valuable compound for targeted research and development .

生物活性

1-Benzylpyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a benzyl group at the 1-position and a carboxamide group at the 3-position. Its molecular formula is . The unique arrangement of these functional groups contributes to its reactivity and interaction with various biological targets.

Antimalarial Properties

Recent studies have indicated that this compound exhibits antimalarial activity , showing efficacy against malaria parasites. Research suggests that this compound interacts with specific enzymes involved in the malaria life cycle, potentially inhibiting their function and thus preventing parasite proliferation.

Neuroactive Effects

The structural characteristics of pyrrolidine derivatives, including this compound, suggest potential neuroactive properties . Investigations into its effects on neurotransmitter systems are ongoing, with preliminary data indicating possible applications in treating neurological disorders.

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties . Studies have demonstrated that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

The mechanism of action for this compound involves its ability to bind to specific biological targets, modulating their activity. This includes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for pathogen survival.

- Receptor Modulation : It may interact with receptors influencing neurotransmitter release, thereby affecting neural signaling pathways .

Synthesis of this compound

The synthesis of this compound typically involves several steps, including:

- Formation of the pyrrolidine ring.

- Introduction of the benzyl group.

- Addition of the carboxamide functional group.

Various methods have been reported for synthesizing this compound, emphasizing the need for optimized conditions to enhance yield and purity.

Comparative Analysis with Similar Compounds

The following table summarizes the structural differences and unique features of compounds related to this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Pyrrolidinylbenzene | Pyrrolidine derivative | Lacks carboxamide functionality |

| 4-Aryl-N-benzylpyrrolidine-3-carboxamide | Antimalarial agent | Modifications enhance biological activity |

| 1-Methylpyrrolidine-2-carboxylic acid | Simple pyrrolidine derivative | More straightforward synthesis route |

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- A study highlighted its antimalarial efficacy , demonstrating significant inhibition of Plasmodium falciparum growth in vitro.

- Another investigation explored its neuropharmacological effects , suggesting potential benefits in treating anxiety and depression through modulation of serotonin receptors .

属性

IUPAC Name |

1-benzylpyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-12(15)11-6-7-14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAGHMKIPMKKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590304 | |

| Record name | 1-Benzylpyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115687-29-1 | |

| Record name | 1-Benzylpyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。